molecular formula C8H9NO3 B11815411 1,2-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

1,2-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B11815411
M. Wt: 167.16 g/mol
InChI Key: AVXMSFJPZDFXFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H9NO3. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of a base such as potassium hydroxide (KOH) and subsequent acidification to yield the desired product .

Industrial Production Methods

While specific industrial production methods for 1,2-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions and purification processes are crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen and carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as a ligand, forming complexes with metal ions, which can influence various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern and the resulting chemical properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a compound of significant interest in various fields of research and industry.

Biological Activity

1,2-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS Number: 1023813-29-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H9NO3
  • Molecular Weight : 167.16 g/mol
  • IUPAC Name : this compound
  • Purity : Typically ≥ 97% .

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to the pyridine structure. For instance, derivatives of dihydropyridine have shown significant antiviral effects against various viruses. One study reported that certain heterocyclic derivatives exhibited antiviral activity against the tobacco mosaic virus and herpes simplex virus (HSV) .

Table 1: Antiviral Activity of Related Compounds

CompoundVirus TargetedEC50 (μg/mL)Reference
Compound ATobacco Mosaic Virus500
Compound BHSV-120
Compound CAdenovirus Type 760

Anticancer Properties

The compound's structural analogs have also been investigated for their anticancer properties. Research has demonstrated that certain pyridine derivatives can inhibit cell proliferation in glioma cell lines. The antiproliferative activity is attributed to their ability to induce apoptosis in cancer cells .

Antimicrobial Activity

In addition to antiviral and anticancer effects, this compound has shown potential antimicrobial activities. Studies indicate that compounds with similar structures exhibit antibacterial effects against various pathogens .

The biological activities of this compound are primarily linked to its ability to interact with specific biological targets:

  • Inhibition of Viral Replication : The compound may interfere with viral entry or replication processes.
  • Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways leading to cell death.
  • Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been noted to affect bacterial growth by targeting cell wall synthesis mechanisms.

Case Studies

Several case studies have been documented regarding the efficacy of dihydropyridine derivatives:

  • Case Study on Glioma Cells :
    • Researchers treated C6 rat glioma cells with a series of dihydropyridine derivatives.
    • Results indicated a dose-dependent inhibition of cell proliferation, with some compounds achieving significant cytotoxicity at low concentrations.
  • Antiviral Efficacy Against HSV :
    • A study evaluated the effectiveness of synthesized dihydropyridine derivatives against HSV in vitro.
    • The most potent compound showed a reduction in viral titers by over 50%, indicating strong antiviral potential.

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

1,2-dimethyl-6-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C8H9NO3/c1-5-6(8(11)12)3-4-7(10)9(5)2/h3-4H,1-2H3,(H,11,12)

InChI Key

AVXMSFJPZDFXFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=O)N1C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.